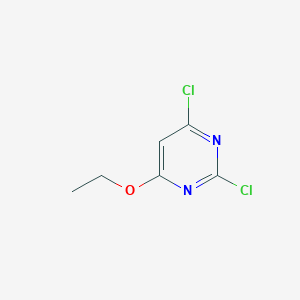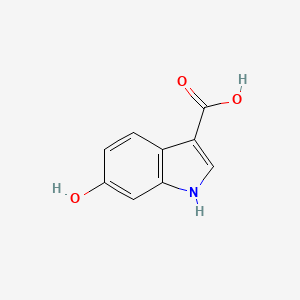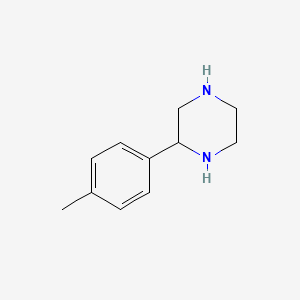
2-(4-Metilfenil)piperazina
Descripción general
Descripción
“2-(4-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 65709-31-1 . It has a molecular weight of 176.26 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, including “2-(4-Methylphenyl)piperazine”, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name for “2-(4-Methylphenyl)piperazine” is 2-(4-methylphenyl)piperazine . The InChI code for this compound is 1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylphenyl)piperazine” include a molecular weight of 176.26 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperazina
La piperazina y sus derivados muestran una amplia gama de actividad biológica y farmacéutica . La síntesis de derivados de piperazina ha experimentado desarrollos recientes, incluida la ciclización de derivados de 1,2-diamina con sales de sulfonio, la reacción de Ugi y la apertura del anillo de aziridinas bajo la acción de N-nucleófilos .
Desarrollo de Fármacos
La porción de piperazina se emplea ampliamente en medicamentos como trimetazidina, ranolazina, befuralina, aripiprazol, quetiapina, indinavir, sitagliptina y vestipitant . Por lo tanto, "2-(4-Metilfenil)piperazina" podría usarse potencialmente en el desarrollo de nuevos medicamentos.
Potenciadores de la Permeabilidad Intestinal
Los derivados de fenilpiperazina, incluido "this compound", se han estudiado como potenciadores de la permeabilidad intestinal . Estos compuestos pueden mejorar la absorción de terapias macromoleculares a través del epitelio intestinal hacia el torrente sanguíneo .
Funcionalización C-H del Anillo de Piperazina
Los átomos de carbono del anillo de piperazina se pueden funcionalizar, un proceso que ha experimentado avances importantes recientemente . Esto podría abrir potencialmente nuevas vías para el uso de "this compound" en varias reacciones químicas.
Síntesis de Piperazinas Sustituidas
"this compound" podría usarse potencialmente en la síntesis de piperazinas sustituidas . Estos compuestos tienen diversas aplicaciones en varios campos, incluida la industria farmacéutica y la ciencia de los materiales.
Desarrollo de Derivados Menos Tóxicos
Varios derivados potentes, incluidos 1-metil-4-fenilpiperazina y "this compound", mostraron una menor toxicidad que 1-fenilpiperazina . Esto sugiere que "this compound" podría usarse para desarrollar derivados menos tóxicos para diversas aplicaciones.
Safety and Hazards
The safety data sheet for a similar compound, 1-(p-Tolyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Piperazine and its derivatives, including “2-(4-Methylphenyl)piperazine”, have wide-ranging applications in the field of medicine. They are key components in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions in the study and application of “2-(4-Methylphenyl)piperazine” are likely to be in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Target of Action
2-(4-Methylphenyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives have been identified as potential permeation enhancers in Caco-2 monolayers, a model of the intestinal epithelium . This suggests that the primary targets of 2-(4-Methylphenyl)piperazine are likely to be the cells of the intestinal epithelium.
Mode of Action
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Given its potential role as a permeation enhancer, it may influence the pathways related to the transport of substances across the intestinal epithelium .
Pharmacokinetics
As a permeation enhancer, it is expected to improve the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .
Result of Action
The primary result of the action of 2-(4-Methylphenyl)piperazine is likely to be an increase in the permeability of the intestinal epithelium, facilitating the transport of substances across this barrier . This could potentially enhance the effectiveness of orally administered drugs.
Action Environment
The action of 2-(4-Methylphenyl)piperazine may be influenced by various environmental factors. For instance, the pH of the environment could affect its activity as a permeation enhancer . Additionally, the presence of other substances in the gastrointestinal tract could potentially interact with 2-(4-Methylphenyl)piperazine and alter its efficacy and stability.
Propiedades
IUPAC Name |
2-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNXNUWTNOYQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614918 | |
| Record name | 2-(4-Methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-31-1 | |
| Record name | 2-(4-Methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



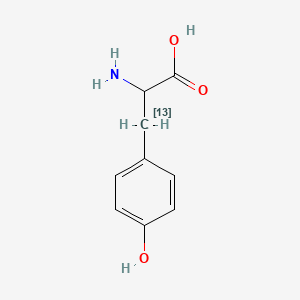
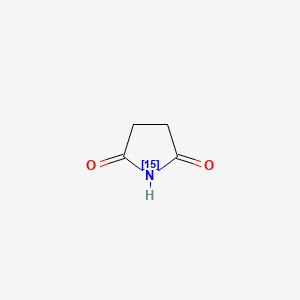


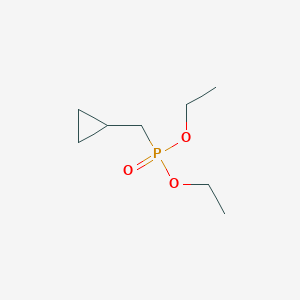
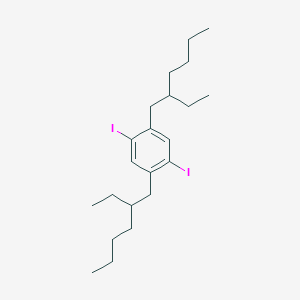

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)

